molecular formula C13H10N2 B7727135 5-Methylbenzo[h][1,6]naphthyridine

5-Methylbenzo[h][1,6]naphthyridine

Cat. No. B7727135
M. Wt: 194.23 g/mol
InChI Key: FLKLIFRKLCGAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylbenzo[h][1,6]naphthyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescent DNA-Binding Compounds : The synthesis of dibenzo[b,h][1,6]naphthyridines, including variants like 6-Methyl-1,6-dibenzonaphthyridinium triflates, demonstrated strong fluorescence and changed fluorescence intensities upon intercalation into double-stranded DNA, indicating potential applications in biochemistry and molecular biology (Okuma et al., 2014).

  • Anti-Microbial Activity : A study on pyrano quinoline derivatives, including 4,5,7-Trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine, explored their anti-microbial properties, highlighting their potential use in developing new antimicrobial agents (Watpade & Toche, 2017).

  • Anticancer Agents : 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones, with various substituents, showed potent antitumor activity and topoisomerase I-targeting, suggesting their use in cancer treatment (Ruchelman et al., 2003).

  • Organic Synthesis : Silver-catalyzed tandem synthesis of highly functionalized 1,2-dihydrobenzo[1,6]naphthyridines has been developed, showing the utility of this compound in creating complex organic molecules (Verma et al., 2013).

  • DNA Intercalation and Fluorescence Enhancement : The synthesis of 1,1‐Dimethyl‐1,4‐Dihydrodibenzo[b,h][1,6]naphthyridinium Iodides and their interaction with DNA, where the fluorescence intensities were enhanced upon DNA binding, suggests applications in molecular diagnostics and research (Okuma et al., 2017).

  • Novel Polycyclic Heterocyclic Ring Systems : The compound has been used in the synthesis of novel polycyclic heterocyclic ring systems, indicating its role in the development of new chemical entities for various applications (Musmar & Castle, 1991).

properties

IUPAC Name

5-methylbenzo[h][1,6]naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-9-10-6-4-8-14-13(10)11-5-2-3-7-12(11)15-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKLIFRKLCGAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323059
Record name 5-methylbenzo[h][1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

34016-27-8
Record name 5-methylbenzo[h][1,6]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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